molecular formula C20H18F3N5O3 B2759172 1,7-dimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878730-53-1

1,7-dimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2759172
CAS No.: 878730-53-1
M. Wt: 433.391
InChI Key: QEDREHWDRYOOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purinoimidazoles. This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and various functional groups such as methyl, oxobutan, and trifluoromethyl phenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the Imidazole Ring: The imidazole ring is fused to the purine ring using cyclization reactions.

    Functional Group Additions: The methyl, oxobutan, and trifluoromethyl phenyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or Friedel-Crafts reagents for alkylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

1,7-dimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
  • 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-[4-(methyl)phenyl]purino[7,8-a]imidazole-1,3-dione

Uniqueness

1,7-dimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4,7-dimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O3/c1-10-9-26-15-16(25(4)19(31)28(17(15)30)11(2)12(3)29)24-18(26)27(10)14-7-5-13(6-8-14)20(21,22)23/h5-9,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDREHWDRYOOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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